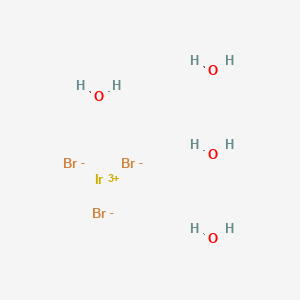

Iridium (III) bromide tetrahydrate

Description

BenchChem offers high-quality Iridium (III) bromide tetrahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iridium (III) bromide tetrahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

iridium(3+);tribromide;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKXIULONBGRQW-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Br-].[Br-].[Br-].[Ir+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H8IrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Iridium (III) Bromide Tetrahydrate: Synthesis, Properties, and Applications in Drug Development

CAS Number: 13464-83-0

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Iridium (III) bromide tetrahydrate, a versatile coordination compound with significant applications in catalysis and as a precursor for advanced pharmaceutical intermediates. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, synthesis protocols, and its burgeoning role in modern medicinal chemistry, particularly in the development of novel anticancer agents.

Compound Profile: Iridium (III) Bromide Tetrahydrate

Iridium (III) bromide tetrahydrate, with the chemical formula IrBr₃·4H₂O, is a key inorganic iridium salt. The central iridium atom is in the +3 oxidation state, coordinated by three bromide ions and four molecules of water of hydration. This crystalline solid typically appears as a green-brown or black crystalline solid.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Iridium (III) bromide tetrahydrate is fundamental to its application in research and synthesis.

| Property | Value | Source(s) |

| CAS Number | 13464-83-0 | [1][2][3] |

| Molecular Formula | IrBr₃·4H₂O | [1][3] |

| Molecular Weight | 503.99 g/mol | |

| Appearance | Green-brown to black crystalline solid | [1] |

| Solubility | Slightly soluble in water; Insoluble in ethanol and ether. | [2] |

| Stability | Hygroscopic. Decomposes upon heating, losing water at around 100°C to form the anhydrous, dark reddish-brown solid. At higher temperatures, it decomposes to iridium metal and bromine. | [2][4] |

Synthesis of Iridium (III) Bromide Tetrahydrate: Experimental Protocols

The synthesis of Iridium (III) bromide tetrahydrate can be approached through several routes, each with its own advantages depending on the available starting materials and desired purity.

Protocol 1: From Iridium Dioxide Dihydrate

This method involves the reaction of iridium dioxide dihydrate with hydrobromic acid.[2] It is a common laboratory-scale synthesis.

Reaction: IrO₂·2H₂O + 4HBr → IrBr₃·4H₂O + Br₂ + 2H₂O

Step-by-Step Methodology:

-

To a stirred suspension of iridium dioxide dihydrate (IrO₂·2H₂O) in deionized water, add a stoichiometric excess of concentrated hydrobromic acid (48%).

-

Gently heat the mixture under reflux with continuous stirring in a well-ventilated fume hood. The reaction progress can be monitored by the dissolution of the solid and a color change in the solution.

-

After the reaction is complete (typically several hours), cool the solution to room temperature.

-

Slowly evaporate the solvent under reduced pressure. This will lead to the crystallization of Iridium (III) bromide tetrahydrate.

-

Isolate the crystals by filtration, wash with a small amount of cold deionized water, followed by a cold ethanol wash to remove any residual acid and water.

-

Dry the product under vacuum to obtain the final Iridium (III) bromide tetrahydrate.

Protocol 2: From Anhydrous Iridium (III) Bromide

Anhydrous Iridium (III) bromide can be hydrated to form the tetrahydrate. The anhydrous form can be synthesized by the direct reaction of iridium metal with bromine at elevated temperatures and pressures (e.g., 570 °C and 8 atm).[2]

Reaction: IrBr₃ (anhydrous) + 4H₂O → IrBr₃·4H₂O

Step-by-Step Methodology:

-

Place the anhydrous Iridium (III) bromide in a humid atmosphere or dissolve it in a minimal amount of warm deionized water.

-

Allow the solution to cool slowly to room temperature to facilitate crystallization.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with a small volume of ice-cold water and then with a suitable organic solvent like diethyl ether to aid in drying.

-

Dry the product in a desiccator over a suitable drying agent.

Caption: Synthesis workflows for Iridium (III) bromide tetrahydrate.

Applications in Drug Development and Catalysis

Iridium (III) bromide tetrahydrate serves as a crucial starting material for the synthesis of a wide array of organometallic iridium complexes. These complexes have garnered significant interest in drug development, particularly in oncology, due to their unique mechanisms of action that often differ from traditional platinum-based drugs.[5][6]

Precursor for Anticancer Iridium (III) Complexes

Iridium (III) complexes exhibit promising anticancer properties, with some demonstrating higher efficacy and reduced toxicity compared to cisplatin.[6] The mechanisms of action are diverse and can include the induction of apoptosis through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest.[5][7] Iridium (III) bromide tetrahydrate is an excellent precursor for synthesizing these therapeutically active complexes. The bromide ligands can be readily substituted by various organic ligands to tune the electronic and steric properties of the final compound, thereby influencing its biological activity.

General Synthesis of an Iridium (III) Anticancer Complex:

The synthesis of a representative cyclometalated iridium (III) complex from an iridium precursor often involves the initial formation of a chloro-bridged dimer, followed by the introduction of the desired ancillary ligands. While many literature procedures start from iridium (III) chloride, similar reactivity is expected with iridium (III) bromide, with the bromide ligands being displaced.

Caption: General pathway for synthesizing anticancer iridium (III) complexes.

Mechanism of Action of Iridium-Based Anticancer Drugs:

Unlike platinum-based drugs that primarily target nuclear DNA, many iridium complexes exert their cytotoxic effects through multi-pronged mechanisms. A common pathway involves the accumulation of the complex within mitochondria, the powerhouses of the cell. This leads to an increase in intracellular ROS, which in turn triggers oxidative stress and initiates the apoptotic cascade, leading to programmed cell death.[5][7] Furthermore, some iridium complexes can inhibit key signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer.[5]

Catalyst in C-H Activation for Drug Synthesis

The development of efficient methods for the functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern organic synthesis, as it allows for the direct modification of complex molecules. Iridium-based catalysts have emerged as powerful tools for C-H activation, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity.[8][9] Iridium (III) bromide can serve as a precursor for the generation of catalytically active iridium species for these transformations.

Exemplary Catalytic Cycle: Iridium-Catalyzed C-H Borylation:

Iridium-catalyzed C-H borylation is a powerful reaction for the synthesis of aryl and heteroaryl boronic esters, which are versatile building blocks in Suzuki-Miyaura cross-coupling reactions for the synthesis of many pharmaceutical compounds.

The catalytic cycle typically involves:

-

Oxidative Addition: The active Ir(III) catalyst undergoes oxidative addition to a C-H bond of the substrate.

-

Reductive Elimination: The resulting iridium hydride intermediate reacts with a boron-containing reagent (e.g., pinacolborane), leading to the reductive elimination of the borylated product and regeneration of the active iridium catalyst.

The site-selectivity of the C-H activation is often directed by functional groups present in the substrate, which coordinate to the iridium center and position it for reaction at a specific C-H bond.[10]

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling Iridium (III) bromide tetrahydrate.

-

Hazard Identification: Iridium (III) bromide tetrahydrate is irritating to the skin, eyes, and respiratory tract.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11] If there is a risk of dust formation, a respirator should be worn.[11]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.[11] Avoid inhalation of dust and direct contact with skin and eyes.[11]

-

Storage: Store Iridium (III) bromide tetrahydrate in a tightly sealed container in a cool, dry place.[11] Due to its hygroscopic nature, it should be protected from moisture.[4]

-

Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations.[11]

Conclusion

Iridium (III) bromide tetrahydrate is a valuable and versatile compound for researchers in both academic and industrial settings. Its utility as a precursor for the synthesis of innovative anticancer agents with novel mechanisms of action highlights its importance in the future of medicinal chemistry. Furthermore, its role in the development of powerful iridium-based catalysts for C-H activation opens up new avenues for the efficient synthesis of complex drug molecules. A thorough understanding of its properties, synthesis, and safe handling is paramount to harnessing its full potential in the advancement of science and medicine.

References

-

Iridium(III) bromide. In: Wikipedia. [Link]

-

IRIDIUM (III) BROMIDE TETRAHYDRATE | CAS#:13464-83-0 | Chemsrc. [Link]

-

Synthesis, Characterization and Anticancer Efficacy Studies of Iridium (III) Polypyridyl Complexes against Colon Cancer HCT116 Cells. PMC. [Link]

-

Rhodium(III) and iridium(III) complexes as anticancer agents. ResearchGate. [Link]

-

Anticancer Activity of Iridium(III) Complexes Based on a Pyrazole-Appended Quinoline-Based BODIPY. Inorganic Chemistry. [Link]

-

Mechanistic basis for the Iridium-Catalyzed Enantioselective Allylation of Alkenyl Boronates. ChemRxiv. [Link]

-

A Process For The Preparation Of Iridium Bromide For Plating Iridium. Quick Company. [Link]

-

Mechanistic investigation of the iridium-catalysed alkylation of amines with alcohols. Lund University. [Link]

-

Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells. PubMed Central. [Link]

-

v95p0029-1 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Cytotoxic Organometallic Iridium(III) Complexes. MDPI. [Link]

-

Mechanistic investigation of the iridium-catalysed alkylation of amines with alcohols. Organic & Biomolecular Chemistry. [Link]

-

Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. PubMed Central. [Link]

-

Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. DiVA portal. [Link]

-

WebElements Periodic Table » Iridium » iridium tribromide tetrahydrate. Mark Winter. [Link]

-

Mechanistic basis for the Iridium-Catalyzed Enantioselective Allylation of Alkenyl Boronates. ChemRxiv. [Link]

-

Iridium-mediated C-H functionalisation under mild conditions. The University of Liverpool Repository. [Link]

-

Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. [Link]

-

(PDF) Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. ResearchGate. [Link]

-

Iridium(III) Bromide Tetrahydrate. AMERICAN ELEMENTS. [Link]

-

Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society. [Link]

Sources

- 1. sds.strem.com [sds.strem.com]

- 2. Iridium(III) bromide - Wikipedia [en.wikipedia.org]

- 3. strem.com [strem.com]

- 4. fishersci.com [fishersci.com]

- 5. Synthesis, Characterization and Anticancer Efficacy Studies of Iridium (III) Polypyridyl Complexes against Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anticancer Effect Studies of Iridium(III) Polypyridyl Complexes against SGC-7901 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. diva-portal.org [diva-portal.org]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. IRIDIUM (III) BROMIDE TETRAHYDRATE | CAS#:13464-83-0 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to Iridium(III) Bromide Tetrahydrate: Properties, Applications, and Experimental Considerations

Abstract: This technical guide provides a comprehensive overview of Iridium(III) Bromide Tetrahydrate (IrBr₃·4H₂O), a significant coordination compound in research and development. The document moves beyond a simple data sheet to explore the foundational importance of its molecular weight in experimental science. It details the compound's physicochemical properties, structural characteristics, synthesis routes, and critical safety protocols. Furthermore, this guide offers field-proven insights into its application as a precursor in catalysis, materials science, and electrochemistry, providing researchers, scientists, and drug development professionals with the technical accuracy and practical context required for its effective utilization.

Core Molecular Identity and the Primacy of Molecular Weight

The precise characterization of a chemical compound begins with its molecular formula and weight. These are not mere data points but the cornerstone of quantitative chemical science, governing stoichiometry, reaction kinetics, and material purity.

Definitive Molecular Weight and Formula

Iridium(III) Bromide Tetrahydrate is formally represented by the chemical formula IrBr₃·4H₂O.[1][2][3] Based on the standard atomic weights, its molecular weight is calculated to be 503.99 g/mol .[1][2][4] This value is fundamental for any quantitative work involving this compound. The anhydrous form, IrBr₃, has a molar mass of 431.929 g/mol .[5]

The elemental composition of the tetrahydrate form is broken down as follows:

-

Iridium (Ir): 38.14%

-

Bromine (Br): 47.56%

-

Hydrogen (H): 1.60%

-

Oxygen (O): 12.70%

The Causality Behind Molecular Weight in Experimental Design

Understanding the molecular weight of 503.99 g/mol is critical for several reasons:

-

Stoichiometric Precision: In drug development and catalysis, reactions are designed on a molar basis. The molecular weight is the direct conversion factor between the mass of the compound measured on a laboratory balance and the number of moles required by a reaction mechanism. Inaccurate molecular weight values lead to incorrect molar ratios, resulting in failed syntheses, impure products, and non-reproducible results.

-

Solution Preparation: The preparation of standard solutions for analytical or catalytic testing requires the precise massing of the solute to achieve a target molarity (moles per liter). All subsequent experimental outcomes and analytical characterizations depend on the accuracy of this initial step.

-

Gravimetric and Elemental Analysis: The theoretical molecular weight serves as the benchmark against which experimental results from techniques like thermogravimetric analysis (TGA) or elemental analysis (CHN analysis) are validated. For instance, heating the compound to 100°C causes a loss of water molecules, which can be quantitatively verified against the expected mass loss based on the four hydrate molecules.[1]

Key Chemical Identifiers

For unambiguous identification in databases, procurement, and regulatory documentation, a standardized set of identifiers is used.

| Identifier | Value | Source |

| CAS Number | 13464-83-0 | [2][3][4][6][7] |

| Molecular Formula | IrBr₃·4H₂O (or Br₃H₈IrO₄) | [1][4][6] |

| Molecular Weight | 503.99 g/mol | [1][4] |

| PubChem CID | 18534467 | [8] |

| MDL Number | MFCD00149519 | [3][4] |

| InChI Key | SAKXIULONBGRQW-UHFFFAOYSA-K | [1] |

| Synonyms | Iridium tribromide tetrahydrate, Tribromoiridium hydrate | [4] |

Physicochemical and Structural Characteristics

The performance of IrBr₃·4H₂O in various applications is a direct consequence of its physical properties and three-dimensional structure.

Physical Properties

The compound is typically a crystalline solid.[4] However, its appearance is reported with some variability, ranging from gray to black crystals or powder to a light olive-green solid, which may depend on purity and specific crystalline form.[1][2][4][5]

| Property | Value / Description | Source(s) |

| Appearance | Gray to black or light olive-green crystalline solid | [1][4][5] |

| Solubility | Sparingly soluble in water; insoluble in ethanol and ether. | [1][5] |

| Thermal Stability | At 100°C, loses water molecules and turns dark brown. | [1][5] |

| Above 300°C, decomposes into iridium metal and bromine gas. | [1] |

Molecular Structure and Coordination Geometry

In its tetrahydrate form, the iridium center adopts an octahedral coordination geometry. This arrangement is stabilized by hydrogen bonding between the water molecules and the bromide ions.[1] The structure is crucial as it defines the accessibility of the iridium center for subsequent reactions, a key consideration for its use as a catalytic precursor.

Caption: Fig. 1: Simplified coordination geometry of Ir(III) center.

Synthesis, Handling, and Experimental Protocols

The utility of a research chemical is contingent upon its reliable synthesis, safe handling, and reproducible application in experimental workflows.

Synthetic Methodologies

Iridium(III) bromide tetrahydrate can be prepared via several established routes:

-

Direct Bromination: The reaction of metallic iridium with bromine gas at elevated temperatures (570°C) and pressures (8 atm) yields the anhydrous form, which is subsequently hydrated.[1][5]

-

Acid-Base Reaction: A more common laboratory-scale synthesis involves reacting iridium dioxide dihydrate (IrO₂·2H₂O) with concentrated hydrobromic acid (HBr).[1][5]

Experimental Protocol: Preparation of a 10 mM Standard Solution

This protocol demonstrates the direct application of the molecular weight for preparing a solution essential for catalytic screening or materials synthesis.

Objective: To prepare 50 mL of a 10 mM solution of Iridium(III) Bromide Tetrahydrate.

Materials:

-

Iridium(III) Bromide Tetrahydrate (MW = 503.99 g/mol )

-

Deionized water

-

50 mL volumetric flask (Class A)

-

Analytical balance (readable to 0.1 mg)

-

Spatula and weighing paper

Methodology:

-

Calculate Required Mass:

-

Moles = Concentration (M) × Volume (L)

-

Moles = 0.010 mol/L × 0.050 L = 0.0005 moles

-

Mass = Moles × Molecular Weight ( g/mol )

-

Mass = 0.0005 mol × 503.99 g/mol = 0.2520 g (252.0 mg)

-

-

Weigh the Compound:

-

Place weighing paper on the analytical balance and tare.

-

Carefully weigh out approximately 252.0 mg of IrBr₃·4H₂O. Record the exact mass.

-

-

Dissolution:

-

Transfer the weighed powder into the 50 mL volumetric flask.

-

Add approximately 30-40 mL of deionized water.

-

Swirl the flask gently to dissolve the compound. Note that due to its sparing solubility, this may require sonication or gentle warming.

-

-

Final Dilution:

-

Once fully dissolved, allow the solution to return to room temperature.

-

Carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

-

Cap the flask and invert it 15-20 times to ensure homogeneity.

-

-

Recalculate Final Concentration:

-

Use the actual mass recorded in Step 2 to calculate the precise molarity of the final solution for accurate record-keeping.

-

Caption: Fig. 2: Workflow for preparing a standard aqueous solution.

Safety and Handling Protocols

Iridium(III) bromide tetrahydrate is classified as an irritant. Adherence to safety protocols is mandatory to minimize risk.[7][9]

| Hazard Category | Description & Precautionary Statements | Source(s) |

| GHS Classification | Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (STOT SE 3, H335) | [4][7] |

| Signal Word | Warning | [4] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles (eyeshields), and a lab coat. Use a dust mask or handle in a fume hood to avoid inhalation. | [7][10] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep containers tightly closed in a dry, well-ventilated place. | [10] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash off immediately with plenty of water. Inhalation: Remove person to fresh air. Seek medical attention if irritation persists. | [7][10] |

Applications in Research and Development

Iridium(III) bromide hydrate is a versatile precursor, primarily valued for its role in synthesizing more complex iridium-containing molecules for various high-technology applications.[11]

-

Catalysis: It serves as a precursor for synthesizing homogenous and heterogeneous iridium catalysts.[11] Iridium complexes exhibit high catalytic activity for a range of organic transformations, including C-H activation and hydrogenation reactions, which are fundamental in pharmaceutical synthesis.[1][11][12]

-

Materials Science: Researchers use the compound in the fabrication of advanced materials.[11] Its unique electronic properties make it a building block for phosphorescent materials used in Organic Light Emitting Diodes (OLEDs), contributing to enhanced energy efficiency and light emission.[11]

-

Electrochemistry: The compound is employed in the development of sensors and energy storage devices due to the good conductivity and electrochemical stability of iridium-based materials.[11]

-

Drug Development: While not a therapeutic agent itself, it is a starting material for creating organometallic iridium complexes. These complexes are under investigation for applications in targeted drug delivery and as potential anti-cancer agents, leveraging the unique chemical properties of the iridium center.

Conclusion

Iridium(III) Bromide Tetrahydrate is more than a catalog chemical; it is an enabling tool for innovation in chemistry, materials science, and medicine. Its molecular weight of 503.99 g/mol is the foundational parameter that ensures the precision, reproducibility, and validity of experimental research. A thorough understanding of its properties, structure, and safe handling is paramount for any scientist aiming to harness its potential. From designing next-generation catalysts to fabricating novel electronic materials, the principles of quantitative chemistry, anchored by the molecular weight, guide the path from concept to discovery.

References

-

Iridium(III) Bromide Tetrahydrate | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]

-

Iridium(III) bromide - Wikipedia. (n.d.). Wikipedia. [Link]

-

Iridium(3+);bromide;tetrahydrate | BrH8IrO4+2 | CID 18534467 - PubChem. (n.d.). PubChem. [Link]

-

IRIDIUM (III) BROMIDE TETRAHYDRATE | CAS#:13464-83-0 | Chemsrc. (n.d.). Chemsrc. [Link]

-

iridium tribromide tetrahydrate - WebElements. (n.d.). WebElements. [Link]

-

IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. (n.d.). International Journal of Current Research in Chemistry and Pharmaceutical Sciences. [Link]

Sources

- 1. Iridium (III) bromide tetrahydrate () for sale [vulcanchem.com]

- 2. Iridium(III) bromide tetrahydrate, 99% | CymitQuimica [cymitquimica.com]

- 3. strem.com [strem.com]

- 4. americanelements.com [americanelements.com]

- 5. Iridium(III) bromide - Wikipedia [en.wikipedia.org]

- 6. IRIDIUM (III) BROMIDE TETRAHYDRATE, CasNo.13464-83-0 BOC Sciences United States [bocscichem.lookchem.com]

- 7. sds.strem.com [sds.strem.com]

- 8. Iridium(3+);bromide;tetrahydrate | BrH8IrO4+2 | CID 18534467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. IRIDIUM (III) BROMIDE TETRAHYDRATE | CAS#:13464-83-0 | Chemsrc [chemsrc.com]

- 10. fishersci.com [fishersci.com]

- 11. chemimpex.com [chemimpex.com]

- 12. mgesjournals.com [mgesjournals.com]

An In-Depth Technical Guide to the Physical Properties of Iridium (III) Bromide Tetrahydrate

This guide provides a comprehensive overview of the core physical properties of Iridium (III) bromide tetrahydrate (IrBr₃·4H₂O). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this inorganic compound.

Introduction: The Significance of Iridium (III) Bromide Tetrahydrate

Iridium (III) bromide tetrahydrate is an inorganic compound that has garnered interest in various scientific fields, including catalysis and materials science.[1][2] Its utility as a precursor in the synthesis of other iridium compounds and its potential catalytic activity make a thorough understanding of its physical properties essential for its effective application.[1] This guide aims to provide a detailed examination of these properties, grounded in established experimental techniques and theoretical principles.

Core Physical Characteristics

A summary of the fundamental physical properties of Iridium (III) bromide tetrahydrate is presented below. It is important to note that some properties, such as solubility, have conflicting reports in the literature, which will be addressed in subsequent sections.

| Property | Value/Description | Source(s) |

| Molecular Formula | IrBr₃·4H₂O | [3] |

| Molecular Weight | 503.99 g/mol | [3][4] |

| Appearance | Gray to black or green-brown crystalline solid. | [1][2][5] |

| Solubility in Water | Conflicting reports: "highly soluble" to "sparingly soluble".[2][5][6][7][8][9][10] | See Section 3.1 |

| Solubility in Other Solvents | Insoluble in ethanol and ether.[10] | [10] |

| Melting Point | Decomposes upon heating, starting around 100°C.[5][10] | See Section 4 |

| Boiling Point | Not applicable; decomposes. | |

| Density | Not experimentally determined for the tetrahydrate. | See Section 3.3 |

Elucidation of Key Physical Properties

A thorough understanding of the physical properties of a compound is paramount for its successful application. This section delves into the experimental methodologies and underlying principles for determining the solubility, crystal structure, and density of Iridium (III) bromide tetrahydrate.

Solubility Profile: Addressing the Ambiguity

The solubility of Iridium (III) bromide tetrahydrate in water is a critical parameter for its use in aqueous systems. However, the available literature presents a spectrum of conflicting information, ranging from "highly soluble" to "sparingly soluble" and even "insoluble".[2][5][6][7][8][9][10] This discrepancy highlights the necessity for a standardized and rigorous experimental approach to definitively quantify its solubility.

To resolve the ambiguity in the solubility of Iridium (III) bromide tetrahydrate, a gravimetric method is recommended. This classical and robust technique provides a direct measurement of the solute's mass in a saturated solution, minimizing the potential for misinterpretation that can arise from indirect methods. The choice of a gravimetric approach is based on its high accuracy and precision, which are crucial for establishing a definitive solubility value.

This protocol outlines a self-validating system for the precise measurement of the solubility of Iridium (III) bromide tetrahydrate in water at a controlled temperature.

Materials:

-

Iridium (III) bromide tetrahydrate

-

Deionized water

-

Constant temperature water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filter with a 0.22 µm pore size)

-

Pre-weighed weighing bottles

Procedure:

-

Equilibration: Prepare a supersaturated solution of Iridium (III) bromide tetrahydrate in a sealed container with deionized water. Place the container in a constant temperature water bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate for at least 24 hours with continuous stirring. This ensures that the solution reaches equilibrium with the solid phase.

-

Sampling: After equilibration, cease stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to prevent premature crystallization.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any suspended microcrystals.

-

Weighing: Transfer the filtered, saturated solution to a pre-weighed, dry weighing bottle and accurately determine the mass of the solution.

-

Evaporation: Place the weighing bottle with the solution in a drying oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 80-90°C).

-

Drying to Constant Mass: Dry the residue in the oven until a constant mass is achieved. This is confirmed by repeated weighing until the mass no longer changes between measurements.

-

Calculation: The solubility is calculated as the mass of the dried Iridium (III) bromide per 100 g of water.

Caption: Workflow for gravimetric solubility determination.

Crystal Structure: The Unresolved Tetrahydrate

While the anhydrous form of Iridium (III) bromide (IrBr₃) is known to crystallize in a monoclinic system with a disordered layered structure, a definitive crystal structure for the tetrahydrate form has yet to be reported in the literature.[8] Spectroscopic and crystallographic studies suggest an octahedral coordination geometry around the central iridium atom in the tetrahydrate, with three bromide ligands and water molecules occupying the coordination sites.[8] The stability of this arrangement is attributed to hydrogen bonding between the water molecules and bromide ions.[8]

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the overall crystal packing, which are essential for a complete understanding of the compound's properties. The selection of single-crystal XRD is based on its ability to provide a definitive and high-resolution structural model.

Crystal Growth:

-

Slow evaporation of a saturated aqueous solution of Iridium (III) bromide tetrahydrate at room temperature is a primary method for growing single crystals suitable for XRD analysis.

-

Alternative methods include slow cooling of a saturated solution or vapor diffusion techniques.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is then placed in a stream of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Caption: Workflow for single-crystal XRD analysis.

Density: An Undetermined Parameter

Gas pycnometry is the preferred method for the accurate determination of the true density of a solid powder. This technique measures the volume of the solid by displacing an inert gas, typically helium, which can penetrate small pores and surface irregularities, providing a more accurate volume measurement compared to methods that rely on liquid displacement. The choice of gas pycnometry is justified by its high precision and its ability to measure the density of fine powders, which is the typical form of Iridium (III) bromide tetrahydrate.

Equipment:

-

Gas pycnometer

-

Analytical balance

-

Sample cell of appropriate volume

Procedure:

-

Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions using a standard sphere of known volume.

-

Sample Preparation: Accurately weigh a suitable amount of Iridium (III) bromide tetrahydrate powder and place it in the sample cell.

-

Measurement: Place the sample cell in the gas pycnometer and follow the instrument's automated procedure for volume measurement. This typically involves a series of purges with the analysis gas (helium) followed by pressurization and expansion cycles to determine the sample volume.

-

Calculation: The density is calculated by the instrument's software by dividing the sample mass by the measured volume.

Thermal Stability and Decomposition

Iridium (III) bromide tetrahydrate exhibits limited thermal stability. Upon heating, it undergoes a sequential decomposition process, beginning with the loss of its water of hydration.

-

Dehydration: At approximately 100°C, the compound loses its four water molecules, resulting in a color change to dark brown.[8][10]

-

Anhydrous Decomposition: Above 300°C, the anhydrous Iridium (III) bromide decomposes into metallic iridium and bromine gas.[8]

Causality Behind Experimental Choices for Thermal Analysis

Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) is a powerful technique for studying the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about the loss of volatile components like water. DTA measures the temperature difference between the sample and a reference material, indicating whether a thermal event is endothermic (e.g., dehydration, melting) or exothermic (e.g., oxidation). The combination of these techniques provides a comprehensive thermal profile of the compound.

Experimental Protocol: TGA-DTA Analysis

Instrumentation:

-

Simultaneous TGA-DTA instrument

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of Iridium (III) bromide tetrahydrate (typically 5-10 mg) into the TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas at a constant flow rate to provide a controlled atmosphere.

-

Heating Program: Heat the sample from ambient temperature to a final temperature above the expected decomposition range (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve will show the percentage mass loss as a function of temperature, from which the stoichiometry of the dehydration and decomposition steps can be determined. The DTA curve will show endothermic or exothermic peaks corresponding to the thermal events.

Caption: Workflow for TGA-DTA analysis.

Safety and Handling

Iridium (III) bromide tetrahydrate is classified as an irritant.[11] It is important to handle this compound with appropriate safety precautions to minimize the risk of exposure.

-

Hazards: Causes skin, eye, and respiratory tract irritation.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[11]

Conclusion

This technical guide has provided a detailed examination of the physical properties of Iridium (III) bromide tetrahydrate. While key parameters such as molecular formula, weight, and appearance are well-established, this guide has also highlighted areas where further research is needed, particularly in the definitive determination of its aqueous solubility, the experimental measurement of its density, and the elucidation of its crystal structure. The provided experimental protocols offer a framework for researchers to obtain this missing data, thereby contributing to a more complete understanding of this important iridium compound.

References

-

American Elements. Iridium(III) Bromide Tetrahydrate. [Link]

-

FUNCMATER. Iridium(III) Bromide Hydrate (IrBr3•xH2O)-Crystalline. [Link]

-

American Elements. Iridium(III) Bromide Tetrahydrate. [Link]

-

Wikipedia. Iridium(III) bromide. [Link]

-

Mark Winter. Iridium tribromide tetrahydrate. WebElements. [Link]

-

PubChem. Tribromoiridium--water (1/4). [Link]

-

FUNCMATER. Iridium(III) Bromide Hydrate (IrBr3•xH2O)-Crystalline. [Link]

-

ResearchGate. How can I analyse the silver halide sample for thermal treatment (TGA, DTA, DSC)? [Link]

-

ACS Omega. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials. [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

Molar Mass Calculator. IrBr34H2O molar mass. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 13464-83-0: IRIDIUM (III) BROMIDE TETRAHYDRATE [cymitquimica.com]

- 3. Tribromoiridium--water (1/4) | Br3H8IrO4 | CID 57348032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webqc.org [webqc.org]

- 5. buy Iridium(III) bromide hydrate Crystalline price- FUNCMATER [funcmater.com]

- 6. fountainheadpress.com [fountainheadpress.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. americanelements.com [americanelements.com]

- 10. Iridium(III) bromide - Wikipedia [en.wikipedia.org]

- 11. kchn.pg.gda.pl [kchn.pg.gda.pl]

An In-Depth Technical Guide to the Aqueous Solubility of Iridium(III) Bromide Tetrahydrate

Abstract: This technical guide provides a comprehensive analysis of the aqueous solubility of Iridium(III) bromide tetrahydrate (IrBr₃·4H₂O). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simple qualitative statements to explore the complex aqueous chemistry of Iridium(III), including hydrolysis and aqua complex formation, which are critical for understanding its behavior in solution. We critically evaluate the conflicting solubility information present in the public domain and provide a robust, step-by-step experimental protocol for its empirical determination. The guide discusses key factors influencing solubility, such as temperature and pH, and concludes with the implications of this property for catalysis and medicinal chemistry.

Physicochemical Characterization

Iridium(III) bromide tetrahydrate is an inorganic coordination complex of iridium in the +3 oxidation state. It serves as a precursor for the synthesis of various iridium catalysts and materials.[1] A precise understanding of its fundamental properties is the first step in its effective application. The compound is a light olive-green crystalline solid that is thermally sensitive, beginning to lose its waters of hydration at 100°C.[2][3]

| Property | Value / Description | Source(s) |

| Chemical Formula | IrBr₃·4H₂O | [2] |

| Molecular Weight | 503.99 g/mol | [2][4] |

| CAS Number | 13464-83-0 | [3][4] |

| Appearance | Light olive-green crystalline solid | [2][3] |

| Anhydrous Form | IrBr₃ (CAS: 10049-24-8), dark reddish-brown solid | [3] |

| Thermal Stability | Decomposes above 100°C, losing water molecules. | [2][3] |

| Coordination Geometry | The tetrahydrate features an octahedral coordination around the iridium center. | [2] |

The Aqueous Chemistry of Iridium(III): Beyond Simple Dissolution

The interaction of Iridium(III) bromide tetrahydrate with water is not a simple dissolution process. It involves the formation of aqua complexes and subsequent hydrolysis, which significantly alters the pH and chemical nature of the solution.

Upon dissolution, water molecules displace the bromide ligands to varying degrees, forming a mixture of aquabromoiridium(III) complexes. The predominant species in a dilute aqueous solution is the hexaaquairidium(III) ion, [Ir(H₂O)₆]³⁺. This aqua-cation is acidic and undergoes stepwise hydrolysis, donating protons to the solvent and lowering the solution's pH.[2] This behavior is a critical consideration for any experimental work, as changes in pH can dramatically affect reaction kinetics, product stability, and, indeed, the compound's own solubility.

The primary hydrolysis equilibrium is:

[Ir(H₂O)₆]³⁺ + H₂O ⇌ [Ir(H₂O)₅(OH)]²⁺ + H₃O⁺

Studies of iridium(III) hydrolysis have determined equilibrium constants for these reactions, confirming the acidic nature of the dissolved species.[5][6] This intrinsic acidity means that the solubility of IrBr₃·4H₂O is inherently linked to the pH of the medium.

Critical Review of Published Solubility Data

A survey of publicly available data reveals conflicting descriptions of the solubility of Iridium(III) bromide tetrahydrate. This ambiguity necessitates a cautious approach and highlights the need for empirical verification.

| Source Type | Reported Solubility | Interpretation | Source(s) |

| Chemical Suppliers | "Highly water soluble", "Very soluble" | These are qualitative marketing terms, likely indicating sufficient solubility for creating stock solutions for catalysis or synthesis. | [7][8][9] |

| Encyclopedic/Database | "Slightly soluble", "Sparingly soluble" | These terms suggest limited solubility, which may be more accurate from a physical chemistry perspective, especially if equilibrium is slow to establish. | [2][3] |

| Anhydrous Form | "Insoluble" | There is a consensus that the anhydrous form, IrBr₃, is insoluble in water. The presence of coordinated water molecules in the tetrahydrate is crucial for its aqueous solubility. | [3] |

Expert Analysis of Discrepancy: The conflict likely arises from two factors:

-

Kinetics vs. Thermodynamics: The rate of dissolution may be slow. A solution prepared quickly might appear to have low solubility, while prolonged stirring or heating could dissolve more material.

-

Hydrate vs. Anhydrous Form: Incomplete hydration of the starting material or partial dehydration during storage could lead to lower observed solubility, as the anhydrous form is insoluble.[3]

Crucially, no peer-reviewed, quantitative solubility data (e.g., in g/100 mL at a specified temperature) was identified. This underscores the importance of the experimental protocol provided in the next section.

Experimental Protocol for Determining Aqueous Solubility

This protocol describes a robust method for determining the solubility of Iridium(III) bromide tetrahydrate as a function of temperature, allowing for the construction of a solubility curve.[10]

Principle: A saturated solution is prepared at a specific temperature, ensuring equilibrium between the dissolved and undissolved solute. A known volume of the clear supernatant is then carefully isolated, its solvent evaporated, and the mass of the remaining solute is measured.

Materials & Equipment:

-

Iridium(III) bromide tetrahydrate

-

Deionized water

-

Temperature-controlled water bath/shaker

-

Calibrated digital thermometer

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (0.22 µm, PTFE or similar inert material)

-

Pre-weighed glass vials

-

Drying oven

-

Analytical balance

Step-by-Step Methodology:

-

Preparation of Slurries: For each desired temperature point (e.g., 25°C, 40°C, 60°C), add an excess of IrBr₃·4H₂O to a known volume of deionized water in a sealed flask. "Excess" means enough solid remains undissolved to be clearly visible.

-

Causality: Using an excess of solid is essential to ensure the solution reaches saturation, a state of dynamic equilibrium.

-

-

Equilibration: Place the sealed flasks in the temperature-controlled shaker bath. Allow the slurries to equilibrate for a minimum of 24-48 hours.

-

Causality: Long equilibration times are critical for slowly dissolving salts to reach true thermodynamic equilibrium. Constant agitation prevents thermal stratification and ensures uniform saturation.

-

-

Temperature Verification: Before sampling, measure the temperature of the slurry directly with a calibrated thermometer to ensure it matches the setpoint.

-

Sample Extraction: Stop agitation and allow the solid to settle. Carefully draw a known volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette pre-heated to the experimental temperature. Immediately pass the solution through a syringe filter into a pre-weighed, labeled vial.

-

Causality: Pre-heating the pipette prevents premature crystallization of the solute due to cooling. Filtering is crucial to remove any undissolved microcrystals, which would artificially inflate the measured solubility.

-

-

Mass Determination (Solute): Weigh the vial containing the filtered solution to determine the mass of the solution withdrawn.

-

Solvent Evaporation: Place the vials in a drying oven at a temperature sufficient to evaporate the water but below the decomposition temperature of the hydrate (e.g., 70-80°C). Dry to a constant weight.

-

Causality: Drying to a constant weight ensures all solvent has been removed, leaving only the dissolved IrBr₃·4H₂O.

-

-

Mass Determination (Residue): After cooling to room temperature in a desiccator, weigh the vial containing the dry solute. The difference between this mass and the initial vial mass is the mass of the dissolved salt.

-

Calculation: Calculate the solubility in grams per 100 mL of solvent. Repeat for each temperature point.

Factors Influencing Aqueous Solubility

-

Temperature: For most salts, solubility increases with temperature. The protocol above allows for quantifying this relationship by creating a solubility curve.[10]

-

pH: Due to the hydrolysis of the [Ir(H₂O)₆]³⁺ ion, solubility is expected to be pH-dependent.[2] In more acidic solutions (lower pH), the hydrolysis equilibrium will shift to the left, favoring the more soluble [Ir(H₂O)₆]³⁺ species. Conversely, at higher pH, insoluble iridium(III) hydroxide or oxide-hydrates may precipitate, reducing the overall solubility.

-

Common Ion Effect: The presence of a common ion, such as Br⁻ from another salt (e.g., NaBr), would be expected to decrease the solubility of IrBr₃·4H₂O according to Le Châtelier's principle, although this effect may be complex due to the potential formation of various bromido-aqua complexes.

Implications for Research and Drug Development

A precise understanding of the aqueous solubility of Iridium(III) bromide tetrahydrate is not merely an academic exercise; it has significant practical consequences.

-

In Catalysis: As a catalyst precursor, its solubility dictates the achievable concentration in a given solvent system, impacting reaction rates and efficiency.[1] For homogeneous catalysis in aqueous media, knowing the solubility limit is critical for reaction design and preventing catalyst precipitation.

-

In Materials Science: When used to synthesize advanced materials like phosphorescent emitters or thin films, solubility determines the choice of deposition techniques (e.g., solution-based vs. vapor deposition) and the uniformity of the resulting material.

-

In Drug Development: Iridium complexes are being actively investigated as anti-cancer agents.[11] For a drug candidate, aqueous solubility is a paramount parameter, directly influencing its formulation, bioavailability, and route of administration. Poor solubility can be a major hurdle in translating a promising compound from the lab to the clinic.

Conclusion

The aqueous solubility of Iridium(III) bromide tetrahydrate is a nuanced topic, complicated by conflicting qualitative reports and a notable lack of quantitative data in the literature. Its behavior in water is governed by the formation of aqua complexes and subsequent hydrolysis, rendering the solution acidic and making solubility dependent on factors like pH and temperature. The provided experimental protocol offers a reliable pathway for researchers to empirically determine the solubility curve, providing the foundational data needed for robust experimental design in catalysis, materials science, and medicinal chemistry.

References

- Vulcanchem. (n.d.). Iridium (III) bromide tetrahydrate () for sale.

- Fountainhead Press. (n.d.). Determining Solubility of an Unknown Salt at Various Temperatures.

- Wikipedia. (2023). Iridium(III) bromide.

- FUNCMATER. (n.d.). Iridium(III) Bromide Hydrate (IrBr3•xH2O)-Crystalline.

- Chemsrc. (n.d.). IRIDIUM (III) BROMIDE TETRAHYDRATE | CAS#:13464-83-0.

- American Elements. (n.d.). Iridium(III) Bromide Tetrahydrate.

- Gamsjäger, H., & Beutler, P. (1979). The hydrolysis of iridium(III). Journal of the Chemical Society, Dalton Transactions, (9), 1415-1420.

- MDPI. (n.d.). Cytotoxic Organometallic Iridium(III) Complexes.

- Brown, P. L., & Ekberg, C. (2016). Hydrolysis of Metal Ions.

- PubChem. (n.d.). Tribromoiridium--water (1/4).

- Chem-Impex. (n.d.). Iridium(III) bromide hydrate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Iridium (III) bromide tetrahydrate () for sale [vulcanchem.com]

- 3. Iridium(III) bromide - Wikipedia [en.wikipedia.org]

- 4. Tribromoiridium--water (1/4) | Br3H8IrO4 | CID 57348032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The hydrolysis of iridium(III) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. cost-nectar.eu [cost-nectar.eu]

- 7. buy Iridium(III) bromide hydrate Crystalline price- FUNCMATER [funcmater.com]

- 8. IRIDIUM (III) BROMIDE TETRAHYDRATE | CAS#:13464-83-0 | Chemsrc [chemsrc.com]

- 9. americanelements.com [americanelements.com]

- 10. fountainheadpress.com [fountainheadpress.com]

- 11. mdpi.com [mdpi.com]

Unveiling the Elusive Structure: A Technical Guide to the Crystallography of Iridium (III) Bromide Tetrahydrate

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide delves into the structural complexities of iridium (III) bromide tetrahydrate, a compound of significant interest in catalysis and materials science. While a definitive, publicly accessible single-crystal X-ray structure remains elusive, this document provides a comprehensive framework for its determination, grounded in established methodologies and expert insights. We will explore the known physicochemical properties, outline robust synthesis and crystallization protocols, and detail the analytical workflow required to elucidate its three-dimensional atomic arrangement.

The Significance of Iridium Complexes and the Quest for Structural Precision

Iridium complexes have emerged as powerful tools in diverse fields, from highly efficient catalysts in organic synthesis to promising candidates in photodynamic therapy and bioimaging.[1][2] The precise three-dimensional arrangement of atoms within these complexes dictates their reactivity, stability, and electronic properties. A thorough understanding of the crystal structure is, therefore, not merely an academic exercise but a critical prerequisite for rational drug design and the development of next-generation materials.[1][2]

Physicochemical Properties of Iridium (III) Bromide Tetrahydrate

A comprehensive understanding of a compound's physical and chemical characteristics is the bedrock of successful crystallographic analysis. The properties of iridium (III) bromide tetrahydrate inform the selection of appropriate solvents for crystallization, handling procedures, and the interpretation of analytical data.

| Property | Value/Description | Source(s) |

| Molecular Formula | IrBr₃·4H₂O | [3] |

| Molecular Weight | 503.99 g/mol | [3] |

| Appearance | Green-brown to gray-black crystalline solid | [4][5] |

| Solubility | Sparingly soluble in water; insoluble in ethanol and ether. | [6] |

| Thermal Stability | Loses water of hydration upon heating above 100°C. | [6] |

| Coordination Geometry (Predicted) | Octahedral | [6] |

Spectroscopic and analytical studies suggest an octahedral coordination environment around the central iridium ion.[6] It is hypothesized that the coordination sphere is occupied by a combination of bromide ligands and water molecules. The exact arrangement, including the distinction between coordinated and lattice water molecules, can only be definitively determined through single-crystal X-ray diffraction.

Synthesis and Single-Crystal Growth: A Practical Workflow

The cornerstone of any crystallographic study is the generation of high-quality single crystals. For iridium (III) bromide tetrahydrate, a common synthetic route involves the reaction of iridium dioxide dihydrate with hydrobromic acid.[6] The subsequent challenge lies in coaxing the resulting product into well-ordered crystals suitable for diffraction experiments.

Synthesis of Iridium (III) Bromide Tetrahydrate

This protocol describes a laboratory-scale synthesis adapted from established methods.[6]

Materials:

-

Iridium (IV) oxide dihydrate (IrO₂·2H₂O)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Deionized water

-

Filter paper

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a well-ventilated fume hood, suspend iridium (IV) oxide dihydrate in a minimal amount of deionized water in a Schlenk flask equipped with a magnetic stir bar.

-

Slowly add a stoichiometric excess of 48% hydrobromic acid to the suspension.

-

Gently heat the mixture to 60-80°C with continuous stirring. The reaction progress is monitored by the dissolution of the black iridium oxide and the formation of a dark solution.

-

Once the reaction is complete, as indicated by the absence of solid starting material, the solution is cooled to room temperature.

-

Slowly evaporate the solvent under reduced pressure to yield the crude iridium (III) bromide tetrahydrate as a crystalline solid.

-

The product can be washed with small portions of cold deionized water to remove any excess HBr and dried under vacuum.

Single-Crystal Growth Methodology

The growth of diffraction-quality single crystals is often a process of empirical optimization. The following methods are recommended starting points for iridium (III) bromide tetrahydrate. The causality behind these choices lies in the principle of slowly decreasing the solubility of the compound to promote the formation of a single, well-ordered crystal lattice rather than rapid precipitation of polycrystalline material.

Method 1: Slow Evaporation

-

Prepare a saturated solution of the synthesized iridium (III) bromide tetrahydrate in a suitable solvent. Given its slight solubility in water, a mixed solvent system (e.g., water-isopropanol) might be explored to fine-tune the solubility.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

Method 2: Vapor Diffusion

-

Dissolve the iridium salt in a small amount of a "good" solvent (e.g., water).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a "poor" solvent (e.g., ethanol or isopropanol) in which the iridium salt is less soluble.

-

Over time, the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the iridium salt and promoting crystallization.

Method 3: Temperature Gradient

-

Prepare a saturated solution of the compound at a slightly elevated temperature.

-

Slowly cool the solution to room temperature or below. A programmable heating/cooling block can be used to control the cooling rate precisely. A slower cooling rate generally yields larger and higher-quality crystals.

Figure 1: Workflow for the synthesis, purification, and single-crystal growth of Iridium (III) bromide tetrahydrate.

Elucidating the Structure: A Guide to Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the following steps outline the process of determining its atomic structure. This workflow represents a self-validating system, where the quality of the data at each stage informs the success of the subsequent steps.

Crystal Mounting and Data Collection

-

Crystal Selection: Under a microscope, select a crystal with well-defined faces and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

-

Mounting: The selected crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) in a single-crystal X-ray diffractometer. The low temperature minimizes thermal motion of the atoms, leading to a more precise structure determination. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement

-

Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal system. Systematic absences in the diffraction data are then used to assign the space group.

-

Structure Solution: The phases of the diffracted X-rays are determined using direct methods or Patterson methods. This initial solution provides a rough electron density map, from which the positions of the heavy atoms (iridium and bromine) can be identified.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This iterative process involves adjusting the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Water molecules and hydrogen atoms are located in the difference Fourier map and added to the model.

-

Validation: The final structural model is validated using a variety of metrics, including the R-factor, goodness-of-fit, and analysis of the residual electron density.

Figure 2: A logical workflow for the determination of a crystal structure from single-crystal X-ray diffraction data.

Conclusion and Future Directions

While the definitive crystal structure of iridium (III) bromide tetrahydrate remains to be publicly reported, this guide provides a robust and scientifically sound framework for its determination. By following the detailed methodologies for synthesis, crystallization, and X-ray diffraction analysis, researchers are well-equipped to undertake this important structural elucidation. The resulting crystal structure will be invaluable for the broader scientific community, enabling a deeper understanding of this key iridium precursor and facilitating the rational design of novel catalysts and therapeutics.

References

-

Wikipedia. Iridium(III) bromide. [Link]

-

American Elements. Iridium(III) Bromide Tetrahydrate. [Link]

-

Winter, M. Iridium tribromide tetrahydrate. WebElements. [Link]

-

PubChem. Iridium(3+);bromide;tetrahydrate. National Institutes of Health. [Link]

-

American Elements. Iridium(III) Bromide Hydrate. [Link]

-

PubChem. Tribromoiridium--water (1/4). National Institutes of Health. [Link]

-

Scientific Laboratory Supplies. Iridium(III) bromide hydrate. [Link]

-

Autech. Iridium(III) Bromide Hydrate. [Link]

-

WebQC. IrBr3(H2O)4 molar mass. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tribromoiridium--water (1/4) | Br3H8IrO4 | CID 57348032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSD - Inorganic Crystal Structure Database - Maastricht University Library [library.maastrichtuniversity.nl]

- 5. Iridium(III) bromide 317828-27-6 [sigmaaldrich.com]

- 6. Iridium(III) bromide - Wikipedia [en.wikipedia.org]

A Comprehensive Guide to the Synthesis of Iridium (III) Bromide Tetrahydrate

This technical guide provides a detailed, field-proven methodology for the synthesis of Iridium (III) bromide tetrahydrate (IrBr₃·4H₂O). Departing from rigid templates, this document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis strategy, a reliable step-by-step protocol, and the causal reasoning behind key experimental choices. The focus is on a practical, laboratory-scale approach that ensures reproducibility and high purity, grounded in established chemical principles.

Strategic Overview: Overcoming the Inertness of Iridium

Iridium is a member of the platinum group metals and is renowned for its exceptional resistance to corrosion and chemical attack.[1][2] It is not attacked by common acids, including the highly corrosive aqua regia, which presents a significant challenge for its direct conversion into compounds like iridium bromide.[2]

Two primary strategies exist for the synthesis of iridium halides:

-

Direct Halogenation of Iridium Metal: This involves the reaction of metallic iridium powder with bromine gas at elevated temperatures (570°C) and pressures (8 atm).[3][4] This method yields anhydrous IrBr₃, which must then be hydrated. While viable for industrial-scale production, the requirement for specialized high-pressure reactors and the hazards associated with handling bromine gas at high temperatures make it impractical and dangerous for most research laboratory settings.

-

Conversion via a Reactive Intermediate: A more accessible and safer approach involves first converting the iridium metal into a more reactive precursor, such as hydrated iridium dioxide (IrO₂·nH₂O). This oxide is readily synthesized from common iridium salts and is susceptible to acid digestion. It can then be reacted with hydrobromic acid in a straightforward acid-base reaction to yield the desired Iridium (III) bromide tetrahydrate.[3][4]

This guide will focus exclusively on the second strategy, detailing a robust, two-part protocol that begins with a common iridium salt, proceeds through a hydrated oxide intermediate, and culminates in the high-purity target compound. This self-validating system ensures that each step can be monitored and confirmed before proceeding to the next.

Physicochemical Properties of Iridium (III) Bromide Tetrahydrate

A summary of the key properties of the target compound is presented below for easy reference.

| Property | Value / Description | Source(s) |

| Molecular Formula | IrBr₃·4H₂O (or Br₃H₈IrO₄) | [4][5] |

| Molecular Weight | 503.99 g/mol | [4][5] |

| Appearance | Light olive-green crystalline solid | [3][4] |

| Oxidation State of Ir | +3 | [5] |

| Solubility | Slightly soluble in water; Insoluble in ethanol and ether | [3][4] |

| Thermal Stability | Dehydrates at 100°C to a dark brown solid; Decomposes at higher temperatures to Ir and Br₂ | [3][4] |

Experimental Synthesis Protocol

This protocol is presented in two distinct parts: the synthesis of the reactive hydrated iridium dioxide precursor, followed by its conversion to Iridium (III) bromide tetrahydrate.

The foundational step is the preparation of a reactive iridium oxide intermediate from a commercially available iridium salt. Hexachloroiridic (IV) acid (H₂IrCl₆) or its salts are common starting materials. This protocol is based on a well-established base hydrolysis method.[3]

Methodology:

-

Dissolution of Precursor: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of hexachloroiridic (IV) acid hydrate (H₂IrCl₆·xH₂O) in 50 mL of deionized water. The solution should be a clear, dark brown-orange color.

-

Heating: Gently heat the solution to 90°C using a heating mantle or oil bath. Continuous stirring is crucial to ensure uniform temperature.

-

Base Hydrolysis: Prepare a 0.5 M sodium hydroxide (NaOH) solution. While vigorously stirring the heated iridium salt solution, add the NaOH solution dropwise over a period of approximately 1 hour.

-

Scientific Rationale: The slow, dropwise addition of base is critical to control the precipitation. This "chimie douce" (soft chemistry) approach promotes the formation of a highly disordered, hydrated, and therefore highly reactive, oxo-hydroxide species rather than a more crystalline, inert oxide.[4] A dark blue to black precipitate of hydrated iridium dioxide will form.

-

-

Digestion: After the complete addition of the NaOH solution, maintain the mixture at 90°C with continued stirring for an additional 4-6 hours.

-

Scientific Rationale: This "digestion" period allows the precipitate to age, ensuring the complete hydrolysis and conversion of the iridium precursor.

-

-

Isolation and Purification: Allow the mixture to cool to room temperature. Collect the black precipitate by vacuum filtration using a Büchner funnel. Wash the solid extensively with deionized water until the filtrate is neutral (pH ~7). This removes residual sodium salts and other soluble impurities.

-

Drying: Transfer the purified solid to a watch glass and dry in an oven at 80°C overnight. The final product is a fine, black powder of hydrated iridium dioxide (IrO₂·nH₂O).

With the reactive precursor in hand, the final conversion is an acid-base reaction.

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask with a magnetic stirrer and reflux condenser, place the full amount of dried hydrated iridium dioxide prepared in Part I.

-

Acid Digestion: Carefully add 20 mL of concentrated (48%) hydrobromic acid (HBr) to the flask.

-

Safety Note: Concentrated hydrobromic acid is highly corrosive and volatile. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

-

Reaction: Gently heat the mixture to a mild reflux (approximately 80-90°C) with continuous stirring. The black suspension of iridium oxide will slowly dissolve, and the solution will turn a light olive-green color. This process may take several hours.

-

Scientific Rationale: The reaction is a classic acid-base neutralization: IrO₂·nH₂O + 4HBr → IrBr₃ + Br⁻ + (n+2)H₂O. The excess bromide and acidic conditions help stabilize the Iridium (III) state. The gentle heating provides the necessary activation energy for the digestion of the oxide without decomposing the product.

-

-

Evaporation and Crystallization: Once the solid has completely dissolved, remove the heat source. Reduce the volume of the solution to approximately 5-7 mL by gentle heating under a stream of nitrogen or by using a rotary evaporator. Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Product Isolation: Collect the light olive-green crystals of Iridium (III) bromide tetrahydrate by vacuum filtration.

-

Washing and Drying: Wash the collected crystals sparingly with a small amount of ice-cold ethanol, followed by a wash with diethyl ether.

-

Final Drying: Dry the product under vacuum for several hours to remove all residual solvents. Store the final product in a tightly sealed container.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the two-part synthesis protocol.

Caption: Workflow for the two-part synthesis of IrBr₃·4H₂O.

References

-

Wikipedia. Iridium(III) bromide. [Link]

-

American Elements. Iridium(III) Bromide Tetrahydrate. [Link]

-

WebElements. Iridium » iridium tribromide tetrahydrate. [Link]

-

ACS Publications. Role of Hydration in Uncovering the OER Activity of Amorphous Iridium Oxide Electrocatalysts. [Link]

-

Chemistry Stack Exchange. IrO2 (iridium oxide) synthesis. [Link]

-

PubChem. Iridium(3+);bromide;tetrahydrate. [Link]

-

Wikipedia. Iridium. [Link]

Sources

Iridium (III) bromide tetrahydrate safety data sheet

An In-Depth Technical Guide to the Safe Handling of Iridium (III) Bromide Tetrahydrate

Iridium (III) bromide tetrahydrate (CAS No. 13464-83-0) is an iridium coordination compound with the formula IrBr₃·4H₂O.[1] It presents as a gray to black or light olive-green crystalline solid.[2][3] Understanding its physical and chemical properties is the foundation of its safe handling. The anhydrous form has a monoclinic crystal structure, but the tetrahydrate features an octahedral geometry around the iridium center.[4]

From a practical standpoint, its solubility is a key consideration for experimental design. It is sparingly soluble in water and insoluble in ethanol and ether.[2][4] This limited solubility in common organic solvents dictates the choice of reaction media and cleaning procedures. Aqueous solutions may be mildly acidic due to hydrolysis.[4]

Table 1: Physicochemical Properties of Iridium (III) Bromide Tetrahydrate

| Property | Value | Source(s) |

| CAS Number | 13464-83-0 | [5][6] |

| Molecular Formula | IrBr₃·4H₂O | [5][7] |

| Molecular Weight | 503.99 g/mol | [4][5] |

| Appearance | Gray to black or light olive-green crystals/powder | [2][3][5] |

| Solubility | Sparingly soluble in water; Insoluble in ethanol, ether | [2][4] |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | [5] |

| Density | Not available | [5] |

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), Iridium (III) bromide tetrahydrate is classified as an irritant. The primary hazards are irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[5][6]

-

Hazard Statements:

-

GHS Pictogram: GHS07 (Exclamation Mark)[3]

The causality behind this classification lies in the nature of iridium salts and bromides, which can provoke inflammatory responses in sensitive tissues. For researchers, this means that even seemingly minor exposure can lead to discomfort and potential complications. The primary routes of exposure are direct contact with the skin and eyes, and inhalation of the dust.[5] It is crucial to note that chronic health effects are not well-documented, and there is no information available on carcinogenic, mutagenic, or teratogenic effects.[5] This lack of data necessitates a cautious approach, treating the compound with respect and adhering strictly to exposure controls.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The hierarchy of controls dictates that engineering controls are the first line of defense, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls

The most critical engineering control is proper ventilation. All handling of Iridium (III) bromide tetrahydrate powder should be performed within a certified chemical fume hood.[5] This captures dust at the source, preventing inhalation and minimizing contamination of the general laboratory environment.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a checklist; it is a risk-based decision process.

-

Eye Protection: ANSI-approved safety glasses are the minimum requirement.[5] However, for any procedure with a risk of splashing or dust generation, chemical splash goggles should be worn.[9]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[5][9] Ensure gloves are inspected before use and changed frequently, especially if contact is suspected.

-

Respiratory Protection: If handling fine dust outside of a fume hood is unavoidable, a respirator is required.[5] A respiratory protection program compliant with OSHA 29 CFR 1910.134 must be in place.[5]

Caption: PPE Selection Workflow for Iridium (III) Bromide Tetrahydrate.

Emergency Procedures: A Self-Validating System

Emergency protocols must be clear, concise, and designed to mitigate harm effectively. The following step-by-step procedures are grounded in established first-aid principles.

First-Aid Measures

The immediate response to an exposure is critical to minimizing irritation.

Caption: First-Aid Decision Tree for Exposure Incidents.

Experimental Protocol: First-Aid Response

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

-

Rinse the mouth thoroughly with water. Do not induce vomiting.

-

Seek immediate medical attention.[10]

-

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent dust generation, and decontaminate the area safely.

Experimental Protocol: Solid Spill Cleanup

-

Evacuate and Secure: Alert personnel in the immediate area and restrict access.

-

Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles. If the spill is large or dust is present, a respirator may be necessary.

-

Containment:

-

Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid raising dust.[5]

-

Do not use dry sweeping methods on the uncovered powder.

-

-

Cleanup:

-

Carefully sweep up the contained material and place it into a suitable, labeled container for hazardous waste disposal.[10]

-

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of the waste according to local, state, and federal regulations.[5]

Handling, Storage, and Stability

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Avoid creating dust.[10] Use appropriate tools (e.g., spatulas) for transferring the solid. Wash hands thoroughly after handling.[12]

-

Storage: Store the compound in a tightly sealed container to protect it from moisture.[5] Keep it in a cool, dry, and well-ventilated place away from incompatible materials.[10]

-